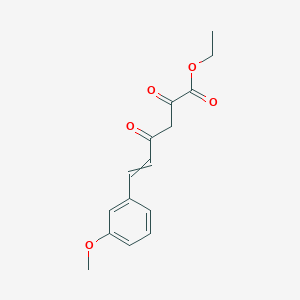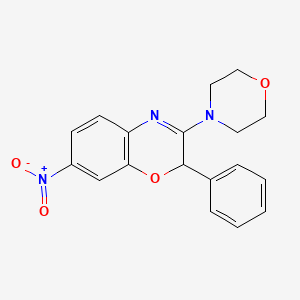![molecular formula C12H13NO7 B14324875 Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- CAS No. 102038-88-0](/img/structure/B14324875.png)
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a glycine backbone, a carboxymethyl group, and a substituted phenyl ring with formyl and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the protection of glycine, followed by the introduction of the carboxymethyl group through alkylation. The phenyl ring is then substituted with formyl and dihydroxy groups using electrophilic aromatic substitution reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Glycine, N-(carboxymethyl)-N-[(5-carboxy-2,3-dihydroxyphenyl)methyl]-
Reduction: Glycine, N-(carboxymethyl)-N-[(5-hydroxymethyl-2,3-dihydroxyphenyl)methyl]-
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It may serve as a model compound for understanding amino acid modifications.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- involves its interaction with specific molecular targets. The formyl and dihydroxy groups on the phenyl ring allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(carboxymethyl)-N-[(5-hydroxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-methoxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-nitro-2,3-dihydroxyphenyl)methyl]-
Uniqueness
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
102038-88-0 |
|---|---|
Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-[carboxymethyl-[(5-formyl-2,3-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO7/c14-6-7-1-8(12(20)9(15)2-7)3-13(4-10(16)17)5-11(18)19/h1-2,6,15,20H,3-5H2,(H,16,17)(H,18,19) |
InChI Key |
YECRJMXCARQLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
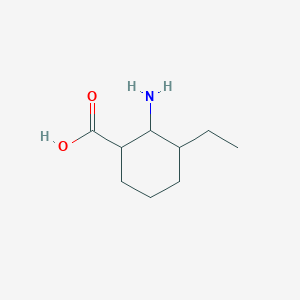
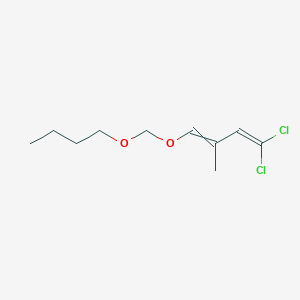

![3-Methyl-6-propylpyrazolo[1,5-a]pyridine-4,7-dione](/img/structure/B14324831.png)
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
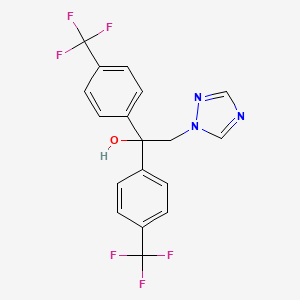
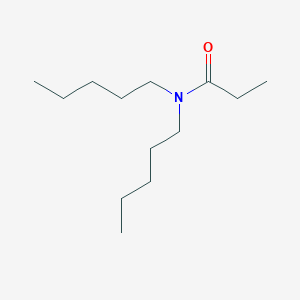
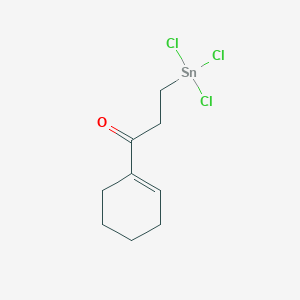
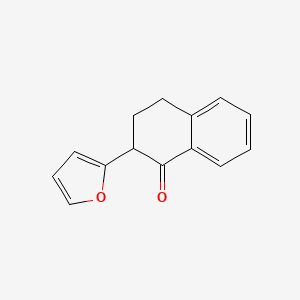
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
